2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-phenylmethoxyphenyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c1-2-12-29-23-20(14-25)21(19(13-24)22(26)27-23)17-8-10-18(11-9-17)28-15-16-6-4-3-5-7-16/h3-11H,2,12,15H2,1H3,(H2,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFYJPJRTWYJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction (MCR) Strategies
Pseudo-Four-Component Reaction (Pseudo-4CR)
The pseudo-4CR approach, validated for analogous 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, involves condensation of malononitrile, aldehydes, and thiols under basic conditions. For the target compound, 4-(benzyloxy)benzaldehyde serves as the aldehyde component, while propanethiol provides the propylthio substituent.
Mechanistic Pathway :
- Knoevenagel Condensation : Malononitrile reacts with 4-(benzyloxy)benzaldehyde to form an α,β-unsaturated intermediate.
- Thiol Addition : Propanethiol undergoes Michael addition to the activated alkene.
- Cyclization and Aromatization : Intramolecular cyclization yields the pyridine core, followed by oxidation to stabilize the aromatic system.
Optimized Conditions :
Three-Component Reaction (3CR) Variants
Alternative 3CR routes employ preformed enamines or arylidenemalononitriles. For instance, 2-arylidenemalononitrile (derived from 4-(benzyloxy)benzaldehyde and malononitrile) reacts with propanethiol in dimethylformamide (DMF) at 100°C. This method enhances regioselectivity but requires stringent moisture control.
Stepwise Synthesis Approaches
Pyridine Core Construction
Hantzsch Dihydropyridine Intermediate
Functional Group Introduction and Modification
Benzyloxy Phenyl Group Installation
The 4-(benzyloxy)phenyl moiety is typically introduced via nucleophilic aromatic substitution or Ullmann coupling. For example, 4-hydroxybenzaldehyde is protected with benzyl bromide in the presence of potassium carbonate, yielding 4-(benzyloxy)benzaldehyde.
Protection-Deprotection Strategy :
Catalytic and Enantioselective Methods
Organocatalytic Asymmetric Synthesis
Chiral Brønsted acids, such as TRIP (thiourea-based catalyst), enable enantioselective construction of the pyridine core. However, this method remains under exploration for nitrile-bearing systems.
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Spectroscopic Characterization Data
Table 1: Key Spectroscopic Properties
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.12 (s, 1H, NH₂), 7.45–7.32 (m, 5H, Bn), 4.98 (s, 2H, OCH₂), 3.01 (t, 2H, SCH₂) |
| ¹³C NMR | δ 160.1 (C≡N), 138.5 (C-Ar), 117.2 (C≡N), 68.9 (OCH₂), 35.4 (SCH₂) |
| IR | ν 2210 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl bromide, propylthiol, and bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced cell division and proliferation.
- Apoptosis Induction : It promotes programmed cell death (apoptosis) in tumor cells, which is a critical mechanism for cancer treatment.
Case Study : In vitro studies demonstrated that treatment with this compound resulted in a notable decrease in the viability of breast cancer cells, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation plays a crucial role in various chronic diseases, including arthritis and cardiovascular diseases.
- Mechanism of Action : The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study : Animal models of inflammation have shown that administration of this compound significantly reduces markers of inflammation, highlighting its potential utility in treating inflammatory disorders.
Antimicrobial Activity
Preliminary research suggests that this compound possesses antimicrobial properties against various pathogens.
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Case Study : In laboratory settings, the compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Data Tables
| Application Area | Mechanism of Action | Observed Effects |
|---|---|---|
| Anticancer | Cell cycle arrest, apoptosis induction | Reduced cancer cell viability |
| Anti-inflammatory | Inhibition of cytokines and enzymes | Decreased inflammation markers |
| Antimicrobial | Inhibition of bacterial growth | Effective against multiple pathogens |
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, affecting biochemical pathways related to disease processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
Table 1 compares key properties of the target compound with structurally related pyridine-3,5-dicarbonitrile derivatives.
Key Observations :
- Substituent Effects on Melting Points : Bulky or rigid groups (e.g., benzyloxy, chlorophenyl) typically increase melting points compared to flexible alkyl chains (e.g., octylthio in 5e) .
- Yield Variability : Electron-withdrawing groups (e.g., -Cl in 21) or steric hindrance (e.g., cyclopropylmethoxy in ) may reduce reaction efficiency.
- Molecular Weight : The target compound’s benzyloxy and propylthio groups likely result in a higher molecular weight (~412 g/mol) compared to simpler analogs (e.g., 344–358 g/mol).
A. Antimicrobial Activity
Compounds with thioether substituents (e.g., p-tolylthio in 5d) exhibit toxicity against E. coli K12 strains, suggesting the propylthio group in the target compound may enhance membrane penetration due to its moderate hydrophobicity .
B. Adenosine Receptor Targeting
Derivatives with sulfanyl or aromatic groups (e.g., phenylsulfanyl in 21–23) show affinity for adenosine receptors. The target compound’s benzyloxy group may sterically hinder receptor binding compared to smaller substituents like 4-fluorophenyl (e.g., compound 22, mp 220–222°C) .
Electronic and Solubility Profiles
- However, its lipophilicity may reduce aqueous solubility compared to hydroxy or methoxy groups (e.g., 4-methoxyphenyl in ).
- Propylthio vs. Methylthio : The longer alkyl chain in the target compound increases hydrophobicity but may reduce solubility in polar solvents compared to methylthio derivatives (e.g., compound 2 in ).
Biological Activity
The compound 2-Amino-4-(4-(benzyloxy)phenyl)-6-(propylthio)pyridine-3,5-dicarbonitrile represents a class of pyridine derivatives with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a pyridine ring substituted with various functional groups, including amino, benzyloxy, and propylthio groups. These modifications may contribute to its biological activity by influencing interactions with biological targets.
Anticancer Properties
Recent studies indicate that derivatives of pyridine compounds exhibit significant anticancer activities. For example, a related compound was shown to inhibit cell proliferation in various cancer cell lines such as HCT116 and MDA-MB-231, achieving over 85% inhibition in some cases . The mechanism underlying this activity often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 2-Amino-4-(benzyloxy)phenyl derivative | HCT116 | >85 |
| 2-Amino-4-(benzyloxy)phenyl derivative | MDA-MB-231 | >85 |
Kinase Inhibition
The compound may act as an inhibitor of Janus kinase (JAK) pathways, which are crucial in cellular signaling for immune responses and hematopoiesis. Inhibitors targeting JAK kinases have shown efficacy in treating inflammatory diseases and certain cancers . The specific inhibition profile of this compound against JAK1, JAK2, JAK3, and TYK2 could position it as a candidate for further development in these therapeutic areas.
The proposed mechanism for the biological activity of this compound involves:
- Kinase Inhibition : By inhibiting JAK kinases, the compound disrupts the phosphorylation of Signal Transducers and Activators of Transcription (STATs), leading to altered gene expression associated with cell proliferation and survival.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties that may protect cells from oxidative stress, contributing to their therapeutic effects in neurodegenerative diseases .
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of related benzyloxyphenyl derivatives. The findings highlighted that these compounds exhibited selective inhibition against MAO-B (Monoamine Oxidase B), which is relevant for neuroprotective strategies in conditions like Parkinson's disease .
Clinical Relevance
The potential applications for this compound extend to:
- Cancer Treatment : As a targeted therapy against specific malignancies.
- Neuroprotection : Through its antioxidant properties, it may offer benefits in neurodegenerative disorders.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-4-aryl-6-thiopyridine-3,5-dicarbonitrile derivatives, and how are reaction conditions optimized?
The compound can be synthesized via one-pot multicomponent reactions using catalysts like scandium triflate under mild conditions (yields 65–85%) or solvent-free methods for eco-friendly protocols . Key steps include optimizing catalyst loading (e.g., 0.003–0.005 g for heterogeneous catalysts) and reaction time (1.8–2 hours) to maximize yield. Purification often involves column chromatography (ethyl acetate/hexane) or recrystallization from ethanol or methanol .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyloxy protons at δ 4.48–5.1 ppm, aromatic protons at δ 7.05–8.7 ppm) and nitrile group absence in spectra .
- IR : Absorptions at ~2220 cm⁻¹ (C≡N stretch) and 3320–3437 cm⁻¹ (NH₂) validate functional groups .
- Melting points : Used to assess purity (e.g., 180–263°C for related derivatives) .
Q. What preliminary biological activities are reported for aminopyridine-3,5-dicarbonitrile derivatives?
These compounds exhibit adenosine receptor agonism (e.g., A₁/A₂B receptors with EC₅₀ values < 50 nM) and corrosion inhibition (97.6% efficiency at 1.22 mmol/L in HCl) via mixed-type mechanisms .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at C-4/C-6) influence adenosine receptor binding kinetics and affinity?
Substituents like thioethers, imidazolylmethyl, or cyclopropylmethoxy groups modulate binding kinetics. For example:
- LUF6941 (thiazole substituent): Prolonged A₁AR binding (132 min vs. 5 min for unmodified analogs) despite similar Ki values (5.0 vs. 1.3 nM) .
- Sulfanyl-imidazole derivatives : Enhance hA₂B receptor potency (EC₅₀ = 27 nM) . Computational SAR/SKR models link steric/electronic effects to kinetic profiles .
Q. What methodologies are used to study ligand-receptor binding kinetics, and how are they applied to this compound class?
- Radioligand displacement assays : Measure association/dissociation rates (e.g., LUF5834 with A₁AR t₁/₂ = 1–60 minutes) .
- Fluorescence correlation spectroscopy (FCS) : Tracks real-time binding using fluorescent agonists .
- Kinetic profiling : Identifies derivatives with "biased" signaling (e.g., capadenoson analogs with prolonged receptor activation) .
Q. How can reaction conditions be optimized to improve yield and scalability for derivatives with bulky substituents?
- Catalyst screening : Scandium triflate increases regioselectivity and reduces side products in one-pot syntheses .
- Solvent-free fusion : Eliminates purification challenges for heat-stable derivatives (yields up to 91%) .
- Continuous-flow reactors : Enable large-scale production of intermediates like N-acetylated precursors .
Methodological Considerations
- Data contradiction analysis : Conflicting bioactivity results (e.g., receptor subtype selectivity) may arise from assay conditions (e.g., cell line variability) or impurities. Cross-validate using orthogonal techniques (e.g., FCS vs. radioligand assays) .
- Experimental design : Prioritize substituents with high logP (>3) for blood-brain barrier penetration in neuropathic pain studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
